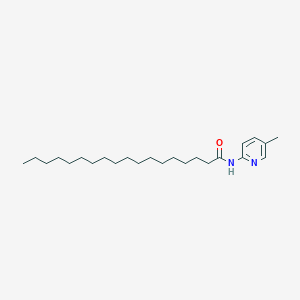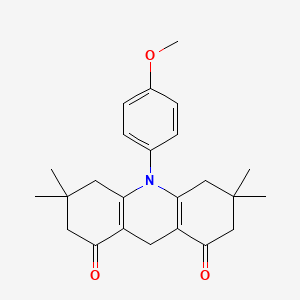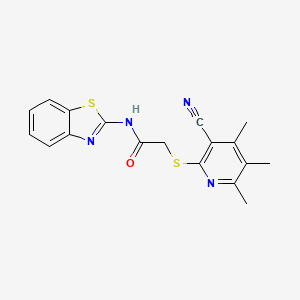![molecular formula C18H15ClN2O2S B11562099 (5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11562099.png)
(5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenylmethylidene group, and a chloromethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.
Introduction of the Phenylmethylidene Group: The next step involves the condensation of the thiazolidine intermediate with benzaldehyde to introduce the phenylmethylidene group.
Aminomethylation: The final step involves the reaction of the intermediate with 3-chloro-4-methylaniline under acidic conditions to introduce the chloromethylphenylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the phenylmethylidene group, converting it to a phenylmethyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific molecular pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Modulate Signaling Pathways: The compound can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds such as pioglitazone and rosiglitazone share the thiazolidinedione core structure but differ in their substituents.
Phenylmethylidene Derivatives: Compounds with similar phenylmethylidene groups but different core structures.
Uniqueness
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15ClN2O2S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-[(3-chloro-4-methylanilino)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-7-8-14(10-15(12)19)20-11-21-17(22)16(24-18(21)23)9-13-5-3-2-4-6-13/h2-10,20H,11H2,1H3/b16-9+ |
InChI Key |
LIBGLWHGDHSGPW-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11562021.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11562028.png)

![N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide](/img/structure/B11562030.png)
![(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11562038.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11562059.png)
![5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11562062.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562068.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B11562076.png)
![2,2-Diphenyl-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11562084.png)
![2-(4-butylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562092.png)
![methyl 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11562105.png)
